Verbascoside

Description

Acteoside is under investigation in clinical trial NCT02662283 (Validity and Security of Reh-acteoside Therapy for Patients of IgA Nephropathy).

Acteoside has been reported in Acanthus ilicifolius, Acanthus ebracteatus, and other organisms with data available.

ACETOSIDE is a Oligosaccharide drug with a maximum clinical trial phase of II and has 1 investigational indication.

a protein kinase C inhibitor with hepatoprotective, anti-asthmatic, and analgesic activities; a phenylethanoid glycoside related to isoacteoside; from leaves of Lippia multiflora (Verbenaceae)

Propriétés

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)29(41-13)44-27-25(39)28(40-9-8-15-3-6-17(32)19(34)11-15)42-20(12-30)26(27)43-21(35)7-4-14-2-5-16(31)18(33)10-14/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSKJMQYURKNSU-ZLSOWSIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021953 | |

| Record name | Acteoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61276-17-3 | |

| Record name | Verbascoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61276-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acteoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061276173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acteoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acteoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-, 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERBASCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TGX09BD5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Verbascoside Biosynthesis in Olea europaea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbascoside, also known as acteoside, is a phenylethanoid glycoside abundant in various tissues of the olive tree (Olea europaea). It is a compound of significant interest due to its wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] The biosynthesis of this compound is a complex process, involving the convergence of the phenylpropanoid and tyrosine-derived pathways. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Olea europaea, summarizing the key enzymatic steps, intermediates, and relevant quantitative data. It also includes detailed experimental protocols for the extraction, quantification, and analysis of both the metabolite and the genes governing its synthesis, alongside graphical representations of the core biochemical and experimental processes.

The Core Biosynthesis Pathway

The molecular structure of this compound is comprised of a hydroxytyrosol moiety and a caffeoyl moiety, linked to a central glucose residue which is further rhamnosylated. Its synthesis is thus a convergence of two major metabolic pathways originating from the amino acids L-tyrosine and L-phenylalanine, respectively.[1][3] Isotope-labeling experiments in Olea europaea cell cultures have been fundamental in elucidating this dual origin.[1]

Formation of the Hydroxytyrosol Moiety from L-Tyrosine

The formation of the phenylethanoid alcohol portion of this compound begins with L-tyrosine. Two primary routes have been proposed for the synthesis of hydroxytyrosol.[3]

-

Route 1 (Tyramine Pathway): L-tyrosine is first decarboxylated by Tyrosine Decarboxylase (TyrDC) to produce tyramine. Tyramine then undergoes a series of oxidation, deamination, and reduction steps catalyzed by enzymes such as Polyphenol Oxidase (PPO) , Copper Amine Oxidase (CuAO) , and Alcohol Dehydrogenase (ADH) to yield tyrosol, which is later hydroxylated to hydroxytyrosol.[3]

-

Route 2 (Dopamine Pathway): Alternatively, L-tyrosine can be hydroxylated to L-DOPA, which is then decarboxylated to dopamine. Subsequent enzymatic reactions convert dopamine into hydroxytyrosol.[3]

Tyrosol is then glycosylated to form salidroside, a key intermediate.[1]

Formation of the Caffeoyl Moiety from L-Phenylalanine

The caffeoyl group is synthesized via the well-established phenylpropanoid pathway, starting with L-phenylalanine.

-

Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid.

-

p-Coumaric acid is activated to its CoA-thioester, p-coumaroyl-CoA, by 4-Coumarate-CoA Ligase (4CL) .

Assembly and Final Modifications

Recent research has identified several "missing" enzymes that orchestrate the assembly of the final this compound molecule.[1][4]

-

Acylation: The intermediate salidroside (glycosylated tyrosol) is acylated with p-coumaroyl-CoA. This reaction is catalyzed by a hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SHCT) , a type of BAHD acyltransferase, to form the intermediate osmanthuside A.[1][2]

-

Rhamnosylation: An osmanthuside A 1,3-rhamnosyltransferase (OART) adds a rhamnose sugar to osmanthuside A, yielding osmanthuside B.[1]

-

Hydroxylation: In the final key steps, a cytochrome P450 enzyme, specifically an osmanthuside B 3,3'-hydroxylase (OBH) , catalyzes the meta-hydroxylations on both the p-coumaroyl and tyrosol moieties of osmanthuside B to complete the biosynthesis of this compound.[1][2][4]

The overall pathway is visualized in the diagram below.

Caption: The this compound biosynthesis pathway in Olea europaea.

Quantitative Data

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Abbreviation | Enzyme Name | EC Number | Function in Pathway |

| PAL | Phenylalanine Ammonia-Lyase | 4.3.1.24 | Converts L-Phenylalanine to Cinnamic acid.[3] |

| C4H | Cinnamate-4-Hydroxylase | 1.14.14.91 | Converts Cinnamic acid to p-Coumaric acid.[3] |

| 4CL | 4-Coumarate-CoA Ligase | 6.2.1.12 | Activates p-Coumaric acid to p-Coumaroyl-CoA.[3] |

| TyrDC | Tyrosine Decarboxylase | 4.1.1.25 | Converts L-Tyrosine to Tyramine.[3] |

| PPO | Polyphenol Oxidase | 1.14.18.1 | Involved in the oxidation steps leading from Tyramine to Tyrosol.[3] |

| TGT | Tyrosol Glycosyltransferase | - | Glycosylates Tyrosol to form Salidroside.[4] |

| SHCT | Salidroside Hydroxycinnamoyltransferase | - | Acylates Salidroside with p-Coumaroyl-CoA to form Osmanthuside A.[1][2][4] |

| OART | Osmanthuside A 1,3-Rhamnosyltransferase | - | Rhamnosylates Osmanthuside A to form Osmanthuside B.[1] |

| OBH | Osmanthuside B 3,3'-Hydroxylase (a CYP98 enzyme) | - | Catalyzes the final two hydroxylation steps to form this compound from Osmanthuside B.[1][2][4] |

Table 2: this compound Content in Olea europaea

| Plant Material/Condition | Cultivar(s) | This compound Content (mg/g Dry Weight unless noted) | Reference(s) |

| In vitro cell suspension culture | Cellina di Nardò | Up to 100 mg/g; average of 50 mg/g | [5][6] |

| Leaves | Arbequina | 3.97 mg/g | [7] |

| Leaves | Picual | 3.11 mg/g | [7] |

| Leaves (Ohmic Heating Assisted Extraction) | Not specified | ~1.04 mg/g (of extract) | [8] |

| Roots (Well-watered) | Not specified | Main phenolic compound detected | [9] |

| Roots (Water-stressed) | Not specified | Concentration decreases relative to oleuropein | [9] |

| Leaves (Ultrasound-Assisted Extraction from young leaves) | Chemlal | ~3.51% (35.1 mg/g) | [10] |

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Olive Leaves

This protocol is based on methods described for the analysis of phenolic compounds in olive tissues.[10][11]

-

Sample Preparation:

-

Collect fresh, healthy olive leaves.

-

Immediately freeze the leaves in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Alternatively, dry the leaves at 40°C and grind to a fine powder. Store desiccated at -20°C.

-

-

Extraction:

-

Weigh approximately 1 g of powdered leaf material into a conical flask.

-

Add 20 mL of 80% methanol (v/v) in water.

-

Perform ultrasound-assisted extraction (UAE) by placing the flask in an ultrasonic bath for 30-60 minutes at room temperature.[10][11]

-

Centrifuge the mixture at 4,000 x g for 15 minutes to pellet the solid debris.

-

Carefully collect the supernatant. Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

Quantification (UPLC-ESI-MS):

-

Instrumentation: Utilize an Ultra-Performance Liquid Chromatography (UPLC) system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).[5]

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Gradient Program: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Detection: Monitor for the specific m/z transition of this compound in negative ion mode.

-

Quantification: Prepare a standard curve using a certified this compound standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

-

Caption: A typical experimental workflow for this compound analysis.

Protocol 2: In Vitro Enzyme Assay for SHCT Activity

This hypothetical protocol is based on established methods for characterizing BAHD acyltransferases.[1]

-

Enzyme Source: Heterologously express the candidate Olea europaea SHCT gene in E. coli or yeast and purify the recombinant protein.

-

Reaction Mixture (Total Volume: 50 µL):

-

100 mM Potassium Phosphate Buffer (pH 7.0)

-

1 mM Salidroside (acyl acceptor)

-

0.5 mM p-Coumaroyl-CoA (acyl donor)

-

5 µg of purified recombinant SHCT enzyme

-

-

Reaction Incubation:

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 10% trifluoroacetic acid (TFA).

-

-

Product Analysis:

-

Centrifuge the stopped reaction mixture to pellet any precipitated protein.

-

Analyze 20 µL of the supernatant by HPLC or UPLC-MS as described in Protocol 1.

-

Monitor for the consumption of substrates (salidroside, p-coumaroyl-CoA) and the formation of the product, osmanthuside A, by comparing retention times and mass spectra with authentic standards if available.

-

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to correlate the expression of biosynthesis genes with this compound accumulation.[12]

-

RNA Extraction:

-

Harvest olive tissues (e.g., young leaves, mature leaves, roots) from plants under different conditions (e.g., developmental stages, stress).

-

Extract total RNA using a plant-specific RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

-

-

Quantitative PCR (qPCR):

-

Design primers specific to the target genes (e.g., OePAL, OeSHCT, OeOBH) and a stable reference gene (e.g., actin or ubiquitin).

-

Prepare the qPCR reaction mix: SYBR Green master mix, forward and reverse primers (final concentration 0.2-0.5 µM), and diluted cDNA template.

-

Run the reaction on a qPCR instrument with a standard thermal cycling program (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Include a melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Determine the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Correlate the relative expression levels with the this compound concentrations measured in the corresponding tissues.

-

Caption: Logic for identifying key genes via correlation analysis.

References

- 1. Complete biosynthesis of the phenylethanoid glycoside this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complete biosynthesis of the phenylethanoid glycoside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Highly Efficient this compound Production from Olive (Olea europea L. var. Cellina di Nardò) In Vitro Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Root this compound and oleuropein are potential indicators of drought resistance in olive trees (Olea europaea L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. High‐resolution gene expression atlases of two contrasting major Greek olive (Olea europaea L.) tree cultivars for oil and table olive production - PMC [pmc.ncbi.nlm.nih.gov]

Verbascoside: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascoside, also known as acteoside, is a caffeoyl phenylethanoid glycoside (CPG) that has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities. These include potent antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and quantification, and a detailed map of its biosynthetic pathway.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, having been identified in over 200 plant species.[1] It is particularly abundant in plants belonging to the Lamiales order, with significant concentrations found in the families Scrophulariaceae, Verbenaceae, Lamiaceae, Oleaceae, and Plantaginaceae. Notably, species of the genera Verbascum, Verbena, Plantago, Olea, and Buddleja are recognized as rich sources of this bioactive compound.[2][3][4][5] Beyond whole plants, in vitro plant cell and hairy root cultures have emerged as a highly efficient and sustainable platform for the production of this compound, often yielding concentrations far exceeding those found in their naturally grown counterparts.[3][6][7]

Quantitative Analysis of this compound in Various Plant Species

The concentration of this compound in plant materials can vary significantly depending on the species, the part of the plant used, geographical location, and harvesting time. The following table summarizes quantitative data from various studies to provide a comparative overview of this compound content in different natural sources.

| Plant Species | Plant Part | Extraction Method/Solvent | This compound Concentration | Reference(s) |

| Verbascum thapsus | Leaves | Not Specified | 16.77 - 48.46 mg/g DW | [8] |

| Verbascum sinuatum | Aerial Parts | Infusion | 13.1 µg/mL | [9] |

| Verbascum sinuatum | Aerial Parts | Ethanolic Extract | 12.4 µg/mL | [9] |

| Verbena officinalis | Herb (at full bloom) | Not Specified | up to 2264 mg/100g DW | [2][10] |

| Verbena officinalis | In Vitro Culture | Methanolic Extract | up to 2454.12 mg/100g DW | [11] |

| Verbena officinalis | In Vitro Suspension Culture | Not Specified | 7.06 g/100g DW | [12] |

| Plantago lanceolata | Leaves | Not Specified | 6.0 - 66.7 mg/g DM | [13] |

| Plantago major | Leaves | Subcritical Water Extraction | 32.37 mg/g of dry extract | [14] |

| Olea europaea (Olive) | In Vitro Cell Culture | Not Specified | up to 100 mg/g DW | [3][7] |

| Olea europaea (Olive) | Leaves (Koroneiki) | Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents | 3.51% | [15] |

| Olea europaea (Olive) | Leaves (Chemlal) | Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents | 2.89% | [15] |

| Buddleja cordata | Micropropagated Plantlets | Not Specified | 1.0 mg/g | [16][17] |

| Buddleja davidii | Cell Cultures | Not Specified | ~80% of extract | [6][8] |

| Clerodendrum glandulosum | Leaves | Ultrasound-Assisted Extraction (UAE) with Ethanol | 20.14% of extract | [18][19] |

| Scrophularia scorodonia | Leaves | 80% Methanol | 1.25% | [1][20] |

DW: Dry Weight; DM: Dry Matter

Experimental Protocols

Extraction of this compound from Plant Material

A prevalent and efficient method for the extraction of this compound from plant tissues is Ultrasound-Assisted Extraction (UAE). This technique utilizes ultrasonic waves to disrupt cell walls, facilitating the release of secondary metabolites into the solvent.

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade) or Ethanol (HPLC grade)

-

Ultrasonic bath

-

Conical flask

-

Filter paper or syringe filter

-

Rotary evaporator (optional, for solvent removal)

Procedure:

-

Weigh a precise amount of the dried, powdered plant material (e.g., 10 g) and transfer it to a conical flask.[21]

-

Add a specific volume of the extraction solvent (e.g., 100 mL of methanol) to the flask.[21]

-

Seal the flask and place it in an ultrasonic bath.

-

Sonicate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., room temperature).[21]

-

Following sonication, filter the extract through filter paper or a syringe filter to remove solid plant debris.[21]

-

For obtaining a concentrated extract, the solvent can be removed under reduced pressure using a rotary evaporator.

-

The resulting crude extract can then be used for purification or direct quantification.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the accurate quantification of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of acidified water (e.g., with 0.1% formic acid or acetic acid) and a polar organic solvent like acetonitrile or methanol.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: this compound shows strong UV absorbance at approximately 330 nm.

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of a known concentration of pure this compound standard in the mobile phase or a suitable solvent like methanol. From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system under the same conditions as the standards.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Determine the peak area of this compound in the sample and use the calibration curve to calculate the concentration of this compound in the extract.[21]

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process that involves intermediates from the shikimate and phenylpropanoid pathways. The pathway commences with the amino acids L-phenylalanine and L-tyrosine. L-phenylalanine is converted to caffeic acid, while L-tyrosine is the precursor for the hydroxytyrosol moiety. These two components are then glycosylated and linked to form the final this compound molecule.[22]

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow: Extraction and Quantification

The following diagram illustrates the general workflow for the extraction and quantification of this compound from a plant source.

Caption: Workflow for this compound extraction and HPLC analysis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antioxidant Contents in a Mediterranean Population of Plantago lanceolata L. Exploited for Quarry Reclamation Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activity and Stability Studies of this compound, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Efficient this compound Production from Olive (Olea europea L. var. Cellina di Nardò) In Vitro Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioactive Compounds of Verbascum sinuatum L.: Health Benefits and Potential as New Ingredients for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Production of this compound and phenolic acids in biomass of Verbena officinalis L. (vervain) cultured under different in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Production of this compound, Isothis compound and Phenolic Acids in Callus, Suspension, and Bioreactor Cultures of Verbena officinalis and Biological Properties of Biomass Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nzgajournal.org.nz [nzgajournal.org.nz]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Ultrasound-Assisted Extraction of this compound from Clerodendrum glandulosum Leaves for Analysis of Antioxidant and Antidiabetic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tandfonline.com [tandfonline.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Multifaceted Biological Properties of this compound/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Verbascoside

Abstract

This compound, also known as acteoside, is a phenylethanoid glycoside renowned for its wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This document provides a comprehensive technical overview of the chemical structure of this compound, a detailed analysis of its functional groups, and a summary of its physicochemical and spectral data. Furthermore, it outlines detailed experimental protocols for its extraction, isolation, and analytical determination, and visualizes its structure and relevant biological pathways. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this potent natural compound.

Chemical Structure and Functional Groups

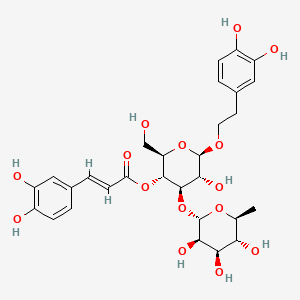

This compound (C₂₉H₃₆O₁₅) is a complex polyphenolic compound belonging to the class of phenylethanoid glycosides.[1] Its structure is an assembly of four distinct chemical moieties: a hydroxytyrosol aglycone, a caffeic acid moiety, and a disaccharide unit composed of glucose and rhamnose.[1]

The central scaffold of the molecule is a glucose unit. A hydroxytyrosol moiety is attached to the anomeric carbon (C1) of the glucose via a β-glycosidic ether bond.[1] A rhamnose sugar is linked to the C3 position of the glucose through an α-(1→3)-glycosidic bond.[1] Finally, a caffeic acid molecule is esterified to the C4 position of the glucose.[1] This intricate arrangement of phenolic and sugar components underpins its significant biological activity.

The key functional groups present in the this compound molecule are:

-

Phenolic Hydroxyl (-OH) Groups: Located on both the hydroxytyrosol and caffeic acid moieties, these groups are primary contributors to this compound's potent antioxidant and radical scavenging activities.

-

Glycosidic Linkages: Both O-glycosidic ether and ester linkages are present, connecting the sugar and phenolic components. These bonds influence the molecule's solubility and bioavailability.

-

Ester Group (-COO-): Connects the caffeic acid to the glucose moiety.

-

Alkene Group (C=C): Present in the caffeic acid moiety, contributing to the molecule's overall structure and reactivity.

-

Primary and Secondary Alcohols (-OH): Numerous hydroxyl groups on the glucose and rhamnose units enhance the molecule's water solubility.

-

Ether Linkage (-O-): Connects the hydroxytyrosol to the glucose unit.

Data Presentation

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆O₁₅ | [2] |

| Molecular Weight | 624.59 g/mol | [2] |

| CAS Number | 61276-17-3 | [3] |

| Appearance | White to Pale Yellow Solid | [4] |

| Melting Point | 232°C | [4] |

| Solubility | Soluble in water, slightly soluble in DMSO and Methanol, very slightly soluble in Ethyl Acetate | [1][4] |

| IUPAC Name | [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [3] |

Spectral Data

The following tables provide key spectral data for the characterization of this compound.

Table 2.2.1: Mass Spectrometry Data

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Reference |

| Negative ESI-MS | 623.20 | 461.15 [M-H-caffeoyl]⁻, 179.03 [caffeic acid-H]⁻, 161 [caffeoyl moiety-H]⁻ | [5][6] |

Table 2.2.2: ¹H and ¹³C NMR Chemical Shifts (in CD₃OD)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm) | Reference |

| Caffeoyl Moiety | [7][8] | ||

| 1'' | 127.9 | - | [7][8] |

| 2'' | 115.2 | 6.95 (d, J=2.0 Hz) | [7][8] |

| 3'' | 146.8 | - | [7][8] |

| 4'' | 149.9 | - | [7][8] |

| 5'' | 116.5 | 6.78 (d, J=8.0 Hz) | [7][8] |

| 6'' | 123.2 | 6.68 (dd, J=8.0, 2.0 Hz) | [7][8] |

| 7'' (α) | 147.8 | 7.58 (d, J=16.0 Hz) | [7][8] |

| 8'' (β) | 114.8 | 6.27 (d, J=16.0 Hz) | [7][8] |

| 9'' (C=O) | 168.4 | - | [7][8] |

| Hydroxytyrosol Moiety | [7][8] | ||

| 1' | 131.7 | - | [7][8] |

| 2' | 117.4 | 6.68 (d, J=2.0 Hz) | [7][8] |

| 3' | 146.2 | - | [7][8] |

| 4' | 144.9 | - | [7][8] |

| 5' | 116.8 | 6.65 (d, J=8.0 Hz) | [7][8] |

| 6' | 121.5 | 6.55 (dd, J=8.0, 2.0 Hz) | [7][8] |

| 7' (α) | 36.6 | 2.81 (m) | [7][8] |

| 8' (β) | 72.1 | 3.75 (m), 4.01 (m) | [7][8] |

| Glucose Moiety | [7][8] | ||

| 1 | 104.5 | 4.38 (d, J=8.0 Hz) | [7][8] |

| 2 | 76.2 | 3.41 (t, J=8.0 Hz) | [7][8] |

| 3 | 81.8 | 3.85 (t, J=9.0 Hz) | [7][8] |

| 4 | 70.8 | 4.90 (t, J=9.5 Hz) | [7][8] |

| 5 | 76.1 | 3.55 (m) | [7][8] |

| 6 | 62.5 | 3.55 (m) | [7][8] |

| Rhamnose Moiety | [7][8] | ||

| 1''' | 103.1 | 5.18 (d, J=1.5 Hz) | [7][8] |

| 2''' | 72.4 | 3.95 (dd, J=3.5, 1.5 Hz) | [7][8] |

| 3''' | 72.2 | 3.65 (dd, J=9.5, 3.5 Hz) | [7][8] |

| 4''' | 73.9 | 3.31 (m) | [7][8] |

| 5''' | 70.7 | 3.55 (m) | [7][8] |

| 6''' | 18.8 | 1.11 (d, J=6.4 Hz) | [7][8] |

Experimental Protocols

Ultrasound-Assisted Extraction and Purification of this compound

This protocol describes a general method for the extraction and purification of this compound from plant material.[6][9][10]

Materials:

-

Dried and powdered plant material (e.g., Clerodendrum glandulosum leaves)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Deionized water

-

Ultrasonic bath

-

Filtration apparatus

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Sample Preparation: Grind dried plant leaves into a fine powder.

-

Extraction: a. Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask. b. Add 100 mL of methanol to the flask. c. Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.[9] d. Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Purification (Liquid-Liquid Partitioning): a. Transfer the methanolic extract to a rotary evaporator to remove the methanol under reduced pressure. b. Re-dissolve the resulting residue in a known volume of water. c. Transfer the aqueous solution to a separatory funnel. d. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. e. Allow the layers to separate and collect the ethyl acetate fraction. f. Repeat the ethyl acetate extraction two more times to maximize the recovery of this compound. g. Combine the ethyl acetate fractions and evaporate the solvent to dryness to obtain the purified this compound-rich extract.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a validated HPLC method for the quantification of this compound.[7][11][12][13]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).[12][13]

-

Column: C18 reversed-phase column (e.g., ODS Luna Phenomenex, 5 µm, 250 x 4.6 mm).[12][13]

-

Mobile Phase:

-

Solvent A: 0.1% Acetic Acid in Water

-

Solvent B: Methanol or Acetonitrile

-

-

Gradient Elution: A linear gradient starting from 5% B to 100% B over 35 minutes, followed by 10 minutes at 100% B.[12][13]

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: 330 nm.[7]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 0.8, 2, 5, 10, 25, 50, 60 µg/mL) by diluting the stock solution.[12]

-

Sample Preparation: Dissolve the purified extract from section 3.1 in methanol to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to calculate the concentration of this compound in the sample.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow

Caption: Workflow for this compound Extraction and Analysis.

Anti-Inflammatory Signaling Pathway

Caption: this compound's Anti-Inflammatory Signaling Modulation.[14][15]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C29H36O15 | CID 5281800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 61276-17-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Ultrasound-Assisted Extraction of this compound from Clerodendrum glandulosum Leaves for Analysis of Antioxidant and Antidiabetic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. HPLC method for quantifying this compound in Stizophyllum perforatum and assessment of this compound acute toxicity and antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | HPLC method for quantifying this compound in Stizophyllum perforatum and assessment of this compound acute toxicity and antileishmanial activity [frontiersin.org]

- 14. This compound down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in the U937 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Protects Gingival Cells against High Glucose-Induced Oxidative Stress via PKC/HMGB1/RAGE/NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Verbascoside: A Comprehensive Technical Guide on its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascoside, also known as acteoside, is a water-soluble phenylethanoid glycoside found in over 220 plant species.[1][2] It is composed of four primary moieties: caffeic acid, hydroxytyrosol, glucose, and rhamnose.[1][3] This natural compound is of significant interest to the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and antitumor properties.[1][3][4][5][6] this compound's therapeutic potential has been investigated in the context of neurodegenerative diseases like Parkinson's and Alzheimer's, as well as inflammatory conditions.[3][7][8] This document provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its key signaling pathways.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[9][10] Its structure features multiple phenolic hydroxyl groups and glycosidic bonds, which contribute to its solubility in polar solvents.[9]

Quantitative Data Summary

The core physical and chemical characteristics of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₂₉H₃₆O₁₅ | [1][9][11] |

| Molecular Weight | 624.59 g/mol | [1][11] |

| Appearance | White to off-white crystalline solid | [10] |

| Melting Point | 232 °C | [9][10][12] |

| Boiling Point | 908.8 ± 65.0 °C (Predicted) | [9][12] |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [9][10][12] |

| LogP (Octanol/Water) | -0.56 | |

| UV Absorption (λmax) | 220, 332-335 nm | [11][13][14] |

| Solubility | Water: Soluble[1][15][16] PBS (pH 7.2): ~10 mg/mL[11][17] Ethanol: ~30 mg/mL[11][17] DMSO: ~30-100 mg/mL[11][17][18] DMF: ~30 mg/mL[11][17] Methanol: Slightly Soluble[10][12] Ethyl Acetate: Very Slightly Soluble[10][12] |

Stability

This compound's stability is pH-dependent. It demonstrates greater stability in weak acid solutions; for instance, at pH 5, it shows a 73% recovery over time when kept in the dark.[19] In contrast, its stability decreases at neutral or mildly alkaline pH, which is attributed to the breakage of the glycosidic bond.[20] After 24 hours at pH 7, the concentration of a this compound solution can decrease to about 62%.[20]

Experimental Protocols

This section details common methodologies for the extraction, purification, quantification, and activity assessment of this compound.

Extraction and Purification from Plant Material

The isolation of this compound from plant sources is a multi-step process involving extraction and subsequent purification.

-

Sample Preparation: Dried plant material (e.g., leaves, stems) is ground into a fine powder.[3]

-

Extraction: The powdered material is extracted using a polar solvent. Ethanol or methanol are commonly used, often with ultrasound assistance to improve efficiency.[3][13][21] A typical ratio is 10 grams of plant material to 100 mL of solvent.[3] The mixture is sonicated for approximately 30 minutes and then filtered.[3]

-

Solvent Removal & Partitioning: The ethanol/methanol is removed from the filtrate by concentration under reduced pressure.[22] The resulting concentrate is diluted with water and then partitioned against an immiscible solvent like ethyl acetate to remove less polar impurities.[3]

-

Chromatographic Purification: The aqueous layer is subjected to column chromatography for final purification. Common stationary phases include macroporous adsorbent resin, polyamide, or silica gel.[4][22] Alternatively, preparative high-speed counter-current chromatography (HSCCC) can be employed, using a solvent system such as n-butanol-water (1:1, v/v).[23]

-

Final Product: The fractions containing high-purity this compound are collected, concentrated, and dried (e.g., via spray drying) to yield the final product.[22]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for quantifying this compound in extracts and purified samples.[3]

-

System: An HPLC system equipped with a UV detector.[3]

-

Column: A reverse-phase C18 column is typically used.[3]

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile, often with a small amount of acid (e.g., 0.01 M H₃PO₄), is common.[4]

-

Flow Rate: A standard flow rate is 1.0 mL/min.[4]

-

Detection: UV detection is performed at the maximum absorbance wavelength of this compound, typically around 330-334 nm.[4][22][24]

-

Quantification: A standard curve is prepared by injecting known concentrations of a pure this compound standard. The concentration in the sample is determined by comparing its peak area to the standard curve.[3]

Antioxidant Activity Assays

The potent antioxidant activity of this compound can be quantified using several in vitro assays.

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[25][26]

-

A solution of DPPH (e.g., 1 mM in methanol) is prepared.[26]

-

In a 96-well plate, 100 µL of the DPPH solution is mixed with 100 µL of this compound at various concentrations.[26]

-

The reduction of DPPH• results in a color change from purple to yellow, which is measured spectrophotometrically at ~517 nm.[26]

-

The scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the radicals) is determined. This compound has shown potent activity in this assay.[21][25]

This method assesses the radical scavenging activity against superoxide anion radicals (O₂•⁻).[4][27]

-

The assay uses a photosensitizer (luminol) which generates radicals upon exposure to UV light (e.g., 351 nm).[4]

-

In the absence of an antioxidant, a chemiluminescent signal is produced and measured.

-

The presence of this compound retards this luminescence, creating a "lag time" before a signal is detected.[4]

-

The antioxidant capacity is calculated based on the duration of this lag phase, often compared to a standard like Trolox.[4]

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Its anti-inflammatory and neuroprotective activities are particularly well-documented.

Anti-inflammatory Mechanisms

This compound's anti-inflammatory effects are mediated through the downregulation of major pro-inflammatory pathways.

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of many pro-inflammatory genes. This compound has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1][7] This action blocks the translocation of the active p65 subunit of NF-κB to the nucleus, thereby suppressing the expression of inflammatory mediators like IL-1β, IL-6, and TNF-α.[7][8]

This compound can also exert anti-inflammatory effects by increasing the activity of the tyrosine phosphatase SHP-1.[28][29] Activated SHP-1 negatively regulates downstream signaling molecules, including the TAK-1/JNK/AP-1 pathway.[28][29] This leads to a reduction in the expression and activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][28]

Neuroprotective Mechanisms

This compound demonstrates significant neuroprotective potential, particularly relevant for conditions like Alzheimer's disease, through multiple mechanisms.

In models of Alzheimer's disease, this compound has been shown to protect neurons by alleviating ER stress.[30] It can inhibit the three main branches of the unfolded protein response (UPR), a key pathway triggered by ER stress.[30] By attenuating this response, this compound prevents the downstream activation of apoptosis (programmed cell death), improves mitochondrial morphology, and reduces the accumulation of reactive oxygen species (ROS) and intracellular calcium.[30]

This compound can activate the transcription factor Nrf2.[8] Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes, most notably heme oxygenase-1 (HO-1).[8] HO-1 plays a crucial role in protecting neurons from oxidative stress-induced injury, contributing to the overall neuroprotective effect of this compound.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Activity and Stability Studies of this compound, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C29H36O15 | CID 5281800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. The Neuroprotection of this compound in Alzheimer's Disease Mediated through Mitigation of Neuroinflammation via Blocking NF-κB-p65 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rainbowextract.com [rainbowextract.com]

- 9. guidechem.com [guidechem.com]

- 10. This compound | 61276-17-3 [chemicalbook.com]

- 11. caymanchem.com [caymanchem.com]

- 12. This compound CAS#: 61276-17-3 [m.chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound: A neuroprotective phenylethanoid glycosides with anti-depressive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory activity of this compound- and isothis compound-rich Lamiales medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. selleckchem.com [selleckchem.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Ultrasound-Assisted Extraction of this compound from Clerodendrum glandulosum Leaves for Analysis of Antioxidant and Antidiabetic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CN103896997B - The isolation and purification method of this compound in a kind of Herba Cistanches - Google Patents [patents.google.com]

- 23. Separation, purification and quantification of this compound from Penstemon barbatus (Cav.) Roth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound: Identification, Quantification, and Potential Sensitization of Colorectal Cancer Cells to 5-FU by Targeting PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Neuroprotective Potential of this compound Isolated from Acanthus mollis L. Leaves through Its Enzymatic Inhibition and Free Radical Scavenging Ability [mdpi.com]

- 26. Neuroprotective Potential of this compound Isolated from Acanthus mollis L. Leaves through Its Enzymatic Inhibition and Free Radical Scavenging Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Activity and stability studies of this compound, a novel antioxidant, in dermo-cosmetic and pharmaceutical topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in the U937 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scienceopen.com [scienceopen.com]

- 30. Neuroprotective effects of this compound against Alzheimer's disease via the relief of endoplasmic reticulum stress in Aβ-exposed U251 cells and APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Prowess of Verbascoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascoside, a phenylethanoid glycoside found in a variety of medicinal plants, has garnered significant scientific attention for its potent antioxidant properties.[1] This technical guide provides an in-depth exploration of the mechanisms through which this compound combats oxidative stress, a key pathological factor in numerous diseases. We will delve into its direct free-radical scavenging capabilities, its influence on endogenous antioxidant enzyme systems, and its modulation of critical signaling pathways. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions involved.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-pronged approach, which includes direct and indirect mechanisms.

1. Direct Free Radical Scavenging: this compound is an efficient scavenger of reactive oxygen species (ROS), directly neutralizing harmful free radicals. This activity is attributed to the presence of multiple hydroxyl groups in its chemical structure, which can donate hydrogen atoms to stabilize radicals.

2. Enhancement of Endogenous Antioxidant Defenses: this compound has been shown to augment the body's innate antioxidant systems by increasing the expression and activity of key antioxidant enzymes. These include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][3] This enhancement of the cellular antioxidant arsenal provides a more sustained defense against oxidative insults.

3. Modulation of Cellular Signaling Pathways: A significant aspect of this compound's antioxidant activity lies in its ability to modulate intracellular signaling pathways that govern the cellular response to oxidative stress. The most notable of these are the Nrf2, MAPK, and NF-κB pathways.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified in numerous studies using various assays. The following tables summarize key findings, providing a comparative overview of its efficacy.

Table 1: Free Radical Scavenging Activity of this compound

| Assay | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) | Source |

| DPPH | 58.1 ± 0.6 | Ascorbic Acid | 284.9 ± 1.2 | [4] |

| Hydroxyl Radical | 357 ± 16.8 | Ascorbic Acid | 1031 ± 19.9 | [4] |

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Cell Line | Treatment | Enzyme | Effect | Source |

| Gingival Epithelial Cells | High Glucose + this compound (25, 50, 100 µM) | Superoxide Dismutase (SOD) | Dose-dependent increase in activity | [5] |

| βtc3 cells | This compound (16 µM) | Superoxide Dismutase 1 (SOD1) | Increased expression | [6] |

| THP-1 cells | LPS/IFN-γ + this compound (100 µM) | SOD, CAT, GPx | Significant decrease in activity (in an inflammatory context) | [3] |

Signaling Pathways Modulated by this compound

This compound's antioxidant effects are intricately linked to its ability to influence key cellular signaling cascades.

The Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes. This compound has been shown to promote the nuclear translocation of Nrf2 and the subsequent upregulation of its target gene, heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[1]

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in cellular responses to a variety of stimuli, including oxidative stress.[7][8] this compound has been demonstrated to modulate the phosphorylation status of these kinases, thereby influencing downstream cellular events. For instance, in certain contexts, this compound has been shown to suppress the phosphorylation of ERK1/2 while elevating the levels of phosphorylated p38 and JNK, suggesting a regulatory role in cell fate decisions under oxidative stress.[9]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses, which are often intertwined with oxidative stress. This compound has been shown to inhibit the activation of the NF-κB pathway.[6][10] It can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-oxidant genes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[11][12]

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).

-

This compound stock solution of known concentration.

-

Methanol or ethanol as solvent.

-

Positive control (e.g., Ascorbic acid or Trolox).

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare serial dilutions of the this compound stock solution and the positive control.

-

In a 96-well plate or cuvettes, add a specific volume of the DPPH working solution (e.g., 180 µL).

-

Add an equal volume of the this compound dilutions, positive control, or solvent (for the blank) to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent and A_sample is the absorbance of the DPPH solution with the this compound or positive control. The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[13][14]

-

Reagents:

-

ABTS solution (e.g., 7 mM).

-

Potassium persulfate solution (e.g., 2.45 mM).

-

This compound stock solution.

-

Phosphate buffered saline (PBS) or ethanol.

-

Positive control (e.g., Trolox).

-

-

Procedure:

-

Generate the ABTS•+ radical by mixing the ABTS and potassium persulfate solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the this compound stock solution and the positive control.

-

Add a small volume of the this compound dilutions or positive control to a larger volume of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

Superoxide Dismutase (SOD) Activity Assay in Cell Culture

This assay measures the activity of SOD in cell lysates, which catalyzes the dismutation of the superoxide radical.[15][16]

-

Materials:

-

Cultured cells treated with or without this compound.

-

Cell lysis buffer.

-

SOD assay kit (commercial kits are widely available and typically contain a substrate for superoxide generation, such as xanthine oxidase, and a detection reagent, such as WST-1 or NBT).

-

Protein assay reagent (e.g., Bradford or BCA).

-

-

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified period.

-

Harvest the cells and prepare cell lysates using an appropriate lysis buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Perform the SOD activity assay according to the manufacturer's instructions of the chosen kit. This typically involves adding the cell lysate to a reaction mixture containing the superoxide-generating system and the detection reagent.

-

Measure the absorbance at the specified wavelength using a microplate reader. The activity of SOD is inversely proportional to the colorimetric signal.

-

-

Calculation: SOD activity is typically expressed as units per milligram of protein. One unit of SOD activity is often defined as the amount of enzyme that inhibits the rate of superoxide-dependent color development by 50%.

Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect the phosphorylation status of MAPK proteins (p38, JNK, ERK) in response to this compound treatment.[17][18][19][20]

-

Materials:

-

Cultured cells treated with this compound.

-

Lysis buffer containing phosphatase and protease inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for total and phosphorylated forms of p38, JNK, and ERK.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Prepare cell lysates from this compound-treated and control cells.

-

Determine protein concentrations.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target MAPK proteins.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the relative level of phosphorylation.

Immunofluorescence for Nrf2 Nuclear Translocation

This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus following this compound treatment.[21][22][23]

-

Materials:

-

Cells grown on coverslips and treated with this compound.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 1% BSA in PBS).

-

Primary antibody against Nrf2.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

-

-

Procedure:

-

Fix and permeabilize the cells.

-

Block non-specific binding sites.

-

Incubate with the primary anti-Nrf2 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

-

Analysis: The localization of Nrf2 (cytoplasmic vs. nuclear) is observed. The intensity of the nuclear fluorescence signal can be quantified to assess the extent of translocation.

Conclusion

This compound exhibits a remarkable and multifaceted antioxidant profile, positioning it as a compound of significant interest for the development of novel therapeutic strategies against diseases rooted in oxidative stress. Its ability to directly scavenge free radicals, bolster endogenous antioxidant defenses, and modulate key signaling pathways such as Nrf2, MAPK, and NF-κB underscores its potential as a powerful cytoprotective agent. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development in this promising area. Continued investigation into the precise molecular interactions and clinical efficacy of this compound is warranted to fully harness its therapeutic potential.

References

- 1. This compound Elicits Its Beneficial Effects by Enhancing Mitochondrial Spare Respiratory Capacity and the Nrf2/HO-1 Mediated Antioxidant System in a Murine Skeletal Muscle Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Protects Gingival Cells against High Glucose-Induced Oxidative Stress via PKC/HMGB1/RAGE/NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifaceted Biological Properties of this compound/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-Rich Plant Extracts in Animal Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Protects Gingival Cells against High Glucose-Induced Oxidative Stress via PKC/HMGB1/RAGE/NFκB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Protects Pancreatic β-Cells against ER-Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound potentiates the effect of tyrosine kinase inhibitors on the induction of apoptosis and oxidative stress via the Abl-mediated MAPK signalling pathway in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound potentiates the effect of tyrosine kinase inhibitors on the induction of apoptosis and oxidative stress via the Abl-mediated MAPK signalling pathway in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. marinebiology.pt [marinebiology.pt]

- 12. mdpi.com [mdpi.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Verbascoside's In Vitro Anti-inflammatory Effects: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Verbascoside, a phenylpropanoid glycoside found in numerous plant species, has demonstrated significant anti-inflammatory properties across a wide range of in vitro models.[1][2] Its mechanism of action is multifaceted, involving the modulation of key signaling pathways, reduction of pro-inflammatory mediators, and exertion of potent antioxidant effects. This technical guide provides an in-depth analysis of the in vitro anti-inflammatory effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and development.

Core Mechanisms: Modulation of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by intervening in critical intracellular signaling cascades that orchestrate the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.

This compound has been shown to potently inhibit this pathway. Studies on LPS-stimulated A549 human alveolar epithelial cells found that this compound inhibited the phosphorylation of IκBα, NF-κBp65, IKK-α, and IKKβ, thereby preventing the nuclear translocation of p65.[1][2] This inhibitory action effectively halts the downstream production of inflammatory mediators.

Attenuation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical regulators of cellular responses to external stressors like LPS.[4] The activation of these kinases leads to the phosphorylation of various transcription factors, including AP-1 (Activator protein-1), which collaborates with NF-κB to amplify the inflammatory response.

This compound has been observed to suppress the activation of the MAPK pathway. In TGF-β1-stimulated hepatic stellate cells (LX-2), this compound downregulated the phosphorylation levels of p38, JNK, and ERK without affecting their total protein levels.[5] Similarly, in LPS-stimulated U937 human mononuclear cells, this compound prevented the LPS-induced increase in JNK phosphorylation.[6] This suggests this compound's role in modulating upstream kinases that regulate MAPK activation.

Regulation of the TAK1/JNK/AP-1 Axis via SHP-1

A more specific mechanism involves the Src homology region 2 domain-containing phosphatase-1 (SHP-1), a protein tyrosine phosphatase that negatively regulates inflammatory signaling. Research in LPS-stimulated U937 cells has shown that this compound increases the activity of SHP-1.[6] Activated SHP-1, in turn, downregulates the Transforming growth factor β-activated kinase-1 (TAK1), a key upstream kinase for both the JNK and NF-κB pathways.[6] By preventing TAK1 phosphorylation, this compound effectively blocks the activation of JNK and the subsequent nuclear expression of the transcription factor AP-1, leading to reduced expression of iNOS and COX-2.[6]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 through the activation of Caspase-1.[7] This process can also lead to a form of inflammatory cell death known as pyroptosis. A study on BV-2 microglial cells subjected to oxygen-glucose deprivation (OGD) demonstrated that this compound significantly inhibited the activation of the NLRP3 inflammasome.[8] This was evidenced by decreased protein expression of NLRP3, Caspase-1, and IL-1β, leading to reduced pyroptosis and inflammatory damage.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Multifaceted Biological Properties of this compound/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound potentiates the effect of tyrosine kinase inhibitors on the induction of apoptosis and oxidative stress via the Abl-mediated MAPK signalling pathway in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in the U937 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Inhibits the Activation of NLRP3 Inflammasome and Improves BV-2 Cell Inflammatory Damage [agris.fao.org]

The Pharmacology of Verbascoside: A Technical Guide for Researchers

Introduction

Verbascoside, also known as acteoside, is a phenylethanoid glycoside found in a variety of plant species.[1] This natural compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[2] This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its pharmacokinetics, pharmacodynamics, and underlying mechanisms of action. The information is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

This compound exhibits complex pharmacokinetic properties characterized by low oral bioavailability.[3] Following oral administration, it is subjected to metabolism in the gastrointestinal tract and liver.[3]

| Parameter | Species | Dose | Route of Administration | Cmax | Tmax | Bioavailability | Reference |

| This compound | |||||||

| Rat | 100 mg/kg | Oral | 0.13 µg/mL | 13.3 min | 0.12% | [4] | |

| Beagle Dog | 10 mg/kg | Oral | 0.42 µg/mL | - | ~4% | [4] | |

| Beagle Dog | 20 mg/kg | Oral | 0.72 µg/mL | - | - | [4] | |

| Beagle Dog | 40 mg/kg | Oral | 1.44 µg/mL | - | - | [4] |

Pharmacodynamics

This compound exerts its pharmacological effects through multiple mechanisms, including the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of pro-inflammatory mediators. A key mechanism is the inhibition of the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65.[1] It also down-regulates the TAK-1/JNK/AP-1 signaling pathway.[5]

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and to activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[6][7]

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis.[1] This is achieved through the regulation of pro-apoptotic and anti-apoptotic proteins and the modulation of signaling pathways such as the HIPK2-p53 pathway in colorectal cancer.[8]

Quantitative Data on In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 0.127 | 24 | [9] |

| 0.2174 | 48 | [9] | ||

| 0.2828 | 72 | [9] | ||

| MDA-MB-231 | Breast Cancer | 0.1597 | 24 | [9] |

| 0.2584 | 48 | [9] | ||

| 0.2563 | 72 | [9] | ||

| A549 | Lung Cancer | ~60.9% viability at 100 µg/mL | - | [10] |

| HT-29 | Colorectal Cancer | ~65.6% viability at 100 µg/mL | - | [10] |

| 4T1 | Breast Cancer | 117 | - | [11] |

Quantitative Data on In Vivo Anticancer Efficacy

| Cancer Type | Animal Model | Dose | Inhibition of Tumor Weight | Reference |

| Colorectal Cancer | Nude Mice (HCT-116 xenograft) | 20 mg/kg/day | 42.79% | [10] |

| 40 mg/kg/day | 53.90% | [10] | ||

| 80 mg/kg/day | 60.99% | [10] |

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Multifaceted Biological Properties of this compound/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Human Metabolism and Inhibition Potency of this compound for CYP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in the U937 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Elicits Its Beneficial Effects by Enhancing Mitochondrial Spare Respiratory Capacity and the Nrf2/HO-1 Mediated Antioxidant System in a Murine Skeletal Muscle Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. This compound promotes apoptosis by regulating HIPK2–p53 signaling in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic Effects of this compound on MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound—A Review of Its Antitumor Activities [scirp.org]

- 11. The cytotoxicity and apoptotic effects of this compound on breast cancer 4T1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Verbascoside: A Keystone of Traditional Medicine and a Modern Therapeutic Candidate

An In-depth Technical Guide on the Pharmacological and Molecular Mechanisms of a Potent Phenylethanoid Glycoside

Introduction

Verbascoside, also known as acteoside, is a phenylethanoid glycoside ubiquitously found in over 200 plant species, many of which have a long-standing history in traditional medicine systems worldwide.[1][2] Historically, plants rich in this compound, such as those from the Verbascum (mullein), Plantago (plantain), and Lippia (lemon verbena) genera, have been utilized to treat a variety of ailments including wounds, respiratory conditions, and inflammatory disorders.[3] Modern scientific investigation has not only validated these traditional uses but has also unveiled a broad spectrum of pharmacological activities, positioning this compound as a promising molecule for contemporary drug development. This technical guide provides a comprehensive overview of the role of this compound in traditional and modern medicine, with a focus on its quantitative biological activities, the experimental protocols used to elucidate its functions, and the intricate signaling pathways it modulates.

Traditional and Modern Medicinal Applications